Compound Description: U7 is a pyrimidin-4-amine derivative containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. It exhibited excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis []. Further testing revealed U7 to be a potent acetylcholinesterase (AChE) inhibitor [].
Compound Description: Similar to U7, U8 is also a pyrimidin-4-amine derivative with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, displaying broad-spectrum insecticidal and fungicidal activities []. It demonstrated efficacy against M. separata and P. cubensis, and acted as a potent AChE inhibitor [].
Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative exhibiting a nearly planar structure. Its structure is stabilized by intramolecular hydrogen bonds [].
Compound Description: 873140 acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating potent antiviral effects against HIV-1 [, ]. It inhibits the binding of chemokines like MIP-1α (CCL3, LD78) and blocks the calcium response triggered by CCR5 activation [, ].
Relevance: This compound, along with others listed below (Sch-C, Sch-D, UK-427,857, TAK779), was researched in conjunction with INCB9471, a close analog of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride. This suggests that the research aimed to understand the structure-activity relationship of compounds targeting CCR5, implying potential structural similarities within this group [].
Compound Description: Sch-C is another allosteric antagonist of the CCR5 receptor that inhibits the binding of chemokines like MIP-1α and RANTES (CCL5) [].
Relevance: Similar to 873140, Sch-C was investigated alongside INCB9471 for its CCR5 antagonism, suggesting potential structural similarities and a shared research focus on this target [].
Compound Description: Sch-D is an allosteric CCR5 antagonist known as Vicriviroc, clinically tested for its antiviral activity against HIV-1 [, ]. Like the other CCR5 antagonists mentioned, it blocks chemokine binding and signaling [].
Relevance: Sch-D's inclusion in research with INCB9471, a close analog of the target compound, highlights the study of structurally related CCR5 antagonists, implying shared structural features [].
Compound Description: UK-427,857, also known as Maraviroc, is a CCR5 antagonist that has been clinically tested and approved for treating HIV-1 infection [, ]. It functions by blocking chemokine binding to CCR5 [].
Relevance: UK-427,857's presence in studies with INCB9471, structurally similar to 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, indicates a research focus on understanding the structure-activity relationship of CCR5 antagonists, implying common structural features within this group [].
Compound Description: TAK779 is a CCR5 antagonist that also binds to CXCR3, another chemokine receptor []. It inhibits the binding of both MIP-1α and RANTES to CCR5 [].
Relevance: The study of TAK779 in the context of CCR5 antagonism and its inclusion in research with INCB9471 suggest a focus on structural analogs and a potential for shared structural features with 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride [].
Compound Description: CYM-5442 is a water-soluble, highly selective S1P1 agonist that activates S1P1-dependent p42/p44 mitogen-activated protein kinase phosphorylation []. It exhibits full agonism in vitro for S1P1 internalization, phosphorylation, and ubiquitination, and in vivo for inducing and maintaining S1P1-dependent blood lymphopenia [].
Compound Description: INCB9471 is a potent and specific noncompetitive antagonist of the human CCR5 receptor [, ]. It has shown efficacy in reducing viral load in phase I and II clinical trials and potently inhibits macrophage inflammatory protein-1β-induced monocyte migration, as well as infection of peripheral blood mononuclear cells by various R5-HIV-1 strains [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.